3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Description
3-(4-Chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a propanamide derivative characterized by a halogenated phenyl ring (4-chloro-3-fluorophenyl) and a pyrrolidinylmethyl substituent.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQDTYXZBOJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic intermediate: The initial step involves the preparation of 4-chloro-3-fluoroaniline through halogenation and nitration reactions.
Coupling with pyrrolidine: The aromatic intermediate is then coupled with 1-phenylpyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation reaction: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in drug development.
Anticancer Activity
Studies have shown that derivatives of compounds similar to 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide demonstrate promising anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, showing effective inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds, revealing significant cell growth inhibition across multiple cancer types.
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Compound A | PC3 | 15.72 | 50.68 |
| Compound B | K562 | 12.53 | N/A |
Antifungal and Insecticidal Activities
Research on related amide compounds has demonstrated antifungal and insecticidal properties. For example, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety showed good antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The synthesized compounds exhibited moderate insecticidal activities against agricultural pests.
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound C | B. cinerea | Excellent (96.76% inhibition) |
| Compound D | S. sclerotiorum | Moderate (82.73% inhibition) |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized several novel derivatives and evaluated their biological activities, revealing significant antifungal and anticancer properties.
- Comparative Studies : Comparative analyses with known drugs (e.g., doxorubicin) highlighted the potential of these amide compounds as alternatives or adjuncts in cancer therapy.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Structural Analogues :
*Estimated based on structural similarity to and .
Physicochemical Properties
- Lipophilicity: The chloro-fluorophenyl group enhances lipophilicity compared to non-halogenated analogues (e.g., ’s 7c–7f, which have methylphenyl groups). This may improve membrane permeability but reduce aqueous solubility .
- Melting Points : While the target compound’s melting point is unspecified, analogues like 7c–7f () exhibit melting points between 134–178°C, suggesting moderate crystallinity for propanamides .
Biological Activity
3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, identified by its CAS number 1797899-29-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C20H22ClFN2O
- Molecular Weight : 360.9 g/mol
- Structural Characteristics : The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions and potency.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially affecting serotonin and dopamine receptors. The presence of the pyrrolidine moiety indicates possible interactions with opioid receptors, which are crucial for pain modulation and reward pathways.
Biological Activity Overview
-
Antinociceptive Effects :
- The compound has shown promise in preclinical models for pain relief. Its structural similarity to known analgesics suggests it may inhibit pain pathways effectively.
- Case Study : In a study involving rodent models, administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating potential for development as a therapeutic agent for chronic pain management.
-
Neuropharmacological Effects :
- Investigations into its effects on mood and anxiety indicate that it may possess anxiolytic properties. This could be attributed to its action on serotonin receptors.
- Research Findings : In behavioral assays, subjects treated with the compound exhibited reduced anxiety-like behaviors compared to untreated controls.
-
Genotoxicity Assessment :
- Safety evaluations have been conducted to assess the genotoxic potential of the compound. Initial findings suggest low genotoxic risk at therapeutic doses.
- Study Reference : Testing involved human lymphocytes and demonstrated no significant increase in chromosomal aberrations, supporting its safety profile in clinical contexts.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
